Methoxatin disodium salt

Catalog No.
S002186
CAS No.
122628-50-6
M.F
C14H6N2NaO8
M. Wt
353.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxatin disodium salt

CAS Number

122628-50-6

Product Name

Methoxatin disodium salt

IUPAC Name

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate

Molecular Formula

C14H6N2NaO8

Molecular Weight

353.19 g/mol

InChI

InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);

InChI Key

DITJMKNNGYPPQD-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na]

Description

Methoxatin/pyrroloquinoline quinone (PQQ) is mostly seen in plants, few bacteria and single cell eukaryotes, like yeast. It is mainly obtained from methylotrophic bacteria. PQQ may also present in the tissues of mammals.
Methoxatin (disodium salt) as the cofactor in bovine plasma amine oxidase from resonance Raman spectroscopy. Target:Methoxatin has been isolated from guinea-pig neutrophils. The presence of Methoxatin in guinea-pig neutrophils and suggest that it has a possible role, direct or indirect, in the O2.(-)-producing respiratory burst.

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate (Disodium PDQ) is a salt of a molecule known as pyrroloquinoline quinone (PDQ). PDQ itself is a naturally occurring cofactor found in various bacteria []. As a cofactor, it plays a crucial role in enzymatic reactions within these organisms [].

Research on Disodium PDQ

Scientific research on Disodium PDQ focuses on its potential applications due to its structural similarity to PDQ. Here are some areas of investigation:

  • Understanding enzyme function

    Researchers are using Disodium PDQ to study the specific mechanisms by which PDQ-dependent enzymes function []. This research helps to elucidate fundamental biological processes in bacteria.

  • Antibacterial drug development

    Due to its role in bacterial enzymes, Disodium PDQ is being investigated as a potential target for the development of new antibiotics []. By inhibiting the function of PDQ-dependent enzymes, researchers hope to develop new drugs to combat antibiotic-resistant bacteria.

Methoxatin disodium salt, also known as Pyrroloquinoline quinone, is a redox-active compound that serves as a cofactor in various enzymatic reactions. Its molecular formula is C14H4N2Na2O8C_{14}H_{4}N_{2}Na_{2}O_{8}, and it is recognized for its role in facilitating electron transfer processes in biological systems. Methoxatin disodium salt has gained attention due to its antioxidant properties, which help protect cells from oxidative stress and damage. This compound is primarily associated with the activity of quinoprotein glucose dehydrogenase, where it acts as a redox cycling cofactor, crucial for the metabolism of glucose and methanol .

The primary mechanism of action of PQQ is through its role as a redox cofactor in enzymes. PQQ can cycle between oxidized and reduced states, accepting electrons from one molecule and donating them to another during enzymatic reactions, influencing various cellular processes [].

  • Toxicity: Limited data exists on the specific toxicity of PQQ disodium salt. However, studies suggest PQQ itself has low toxicity in animals.
  • Flammability: Not flammable.
  • Reactivity: No major reactivity concerns reported under normal storage conditions.

  • Oxidation-Reduction Reactions: It acts as a redox cofactor, undergoing oxidation and reduction processes essential for energy metabolism.
  • Substitution Reactions: The compound can engage in substitution reactions where functional groups are replaced by others.

Common reagents involved in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reactions involving methoxatin disodium salt.

These reactions typically occur under controlled conditions in aqueous or organic solvents, emphasizing the importance of pH and temperature .

Methoxatin disodium salt exhibits significant biological activity, particularly as an antioxidant. It is known to enhance cellular defense mechanisms against oxidative stress by neutralizing free radicals. Additionally, it has been shown to improve cognitive functions such as memory and learning in animal models, particularly in neuroinflammatory conditions like Alzheimer's disease. The compound's role as a redox cofactor allows it to facilitate critical biochemical pathways necessary for energy production and cellular growth .

The synthesis of methoxatin disodium salt can be achieved through several methods:

  • Biosynthesis: It is naturally synthesized by certain bacteria, suggesting a microbial fermentation approach could be utilized for its production.
  • Chemical Synthesis: Laboratory methods typically involve the reaction of specific precursors under controlled conditions to yield methoxatin disodium salt. This may include the use of various organic solvents and reagents to facilitate the desired transformations.

The choice of synthesis method often depends on the intended application and required purity of the final product .

Methoxatin disodium salt has diverse applications across various fields:

  • Biotechnology: As a redox cofactor, it is utilized in enzyme-catalyzed reactions, particularly those involving glucose and methanol dehydrogenases.
  • Pharmaceuticals: Its antioxidant properties make it a candidate for formulations aimed at enhancing cognitive function and protecting against neurodegenerative diseases.
  • Food Industry: Due to its ability to mitigate oxidative damage, it may be explored as a food preservative or supplement.

Recent studies have focused on the interactions of methoxatin disodium salt with various biological molecules. For instance, investigations into its binding affinity with human serum albumin have revealed that it interacts primarily at Sudlow site I, affecting the pharmacokinetics of drugs when co-administered. Such studies highlight the importance of understanding these interactions for optimizing therapeutic strategies involving methoxatin disodium salt .

Methoxatin disodium salt shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
PyrroloquinolineHighNaturally occurring; involved in bacterial metabolism
Coenzyme Q10ModeratePrimarily functions in mitochondrial energy production
Flavin adenine dinucleotideModerateKey role in electron transport chains; involved in various enzymatic reactions

Methoxatin disodium salt's uniqueness lies in its specific role as a redox cofactor for glucose dehydrogenase and its potent antioxidant capabilities, distinguishing it from other similar compounds that may not exhibit these dual functionalities .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

353.00218444 g/mol

Monoisotopic Mass

353.00218444 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-09-13
[1]. Moog RS, et al. Evidence for methoxatin (pyrroloquinolinequinone) as the cofactor in bovine plasma amine oxidase from resonance Raman spectroscopy. Proc Natl Acad Sci U S A. 1986 Nov;83(22):8435-9.

[2]. Bishop A, et al. Methoxatin (PQQ) in guinea-pig neutrophils. Free Radic Biol Med. 1994 Oct;17(4):311-20.

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